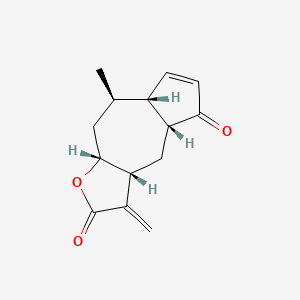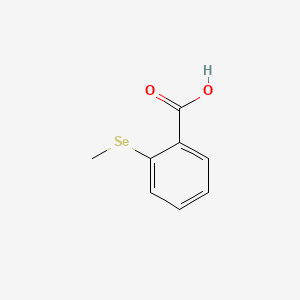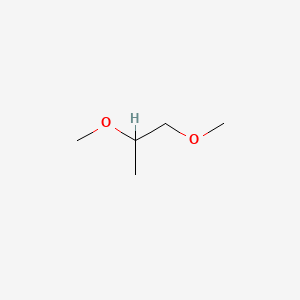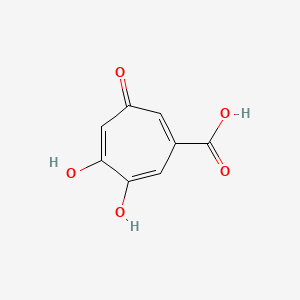
Stipitatic acid
説明
Stipitatic acid is a derivative of cyclohepta-1,3,5-triene having a carboxy group at position 1, an oxo group at position 5 and hydroxy groups at positions 3 and 6. It is a conjugate acid of a stipitatate(2-) and a stipitatate(1-). It derives from a hydride of a cyclohepta-1,3,5-triene.
科学的研究の応用
Biosynthesis and Catabolism
Stipitatic acid, a tropolone class of fungal maleic anhydrides, undergoes a complex biosynthesis and catabolism process. This involves stepwise oxidation, interconversion of dicarboxylate and maleic anhydride, followed by decarboxylation to this compound. Understanding these biochemical pathways is crucial for insights into fungal biochemistry and potential applications in biotechnology (Al Fahad et al., 2014).
Tropolone Biosynthesis Mechanisms
This compound is part of the tropolone class, which involves aromatic rings crucial in several bioactive natural products. Studies on tropolones, including this compound, have revealed diverse biosynthetic pathways from different precursors like polyketide and terpene. This research is significant for understanding molecular biosynthesis in fungi and other organisms (Cox & Al-Fahad, 2013).
Fungal Tropolone Biosynthesis
Research into the fungal biosynthesis of this compound has identified key genes and enzymes involved in forming its tropolone nucleus. This includes genes like tropA, tropB, and tropC, and their corresponding enzymes, which are essential for the this compound biosynthesis pathway. This genetic and molecular study is pivotal for understanding fungal secondary metabolites and their potential uses (Davison et al., 2012).
Antimalarial Activity
This compound, isolated from Penicillium sp., has shown significant antimalarial activity. This is crucial for identifying new bioactive compounds with potential therapeutic applications, particularly in developing new antimalarial drugs (Iwatsuki et al., 2011).
特性
CAS番号 |
4440-39-5 |
|---|---|
分子式 |
C8H6O5 |
分子量 |
182.13 g/mol |
IUPAC名 |
5,6-dihydroxy-3-oxocyclohepta-1,4,6-triene-1-carboxylic acid |
InChI |
InChI=1S/C8H6O5/c9-5-1-4(8(12)13)2-6(10)7(11)3-5/h1-3,10-11H,(H,12,13) |
InChIキー |
ZGKNMKBZOSTFCB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=CC1=O)O)O)C(=O)O |
正規SMILES |
C1=C(C=C(C(=CC1=O)O)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
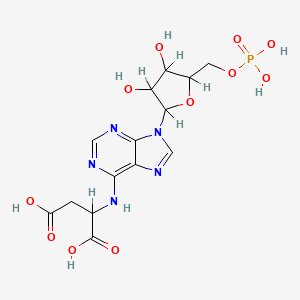
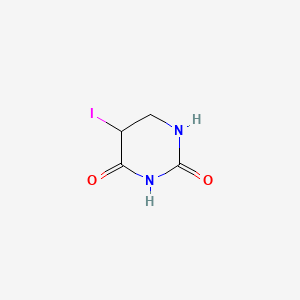
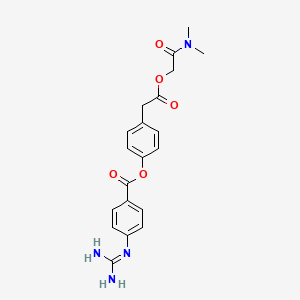
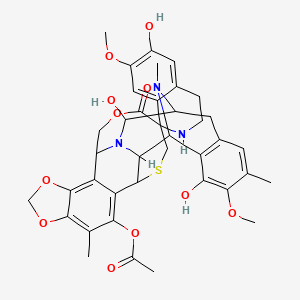
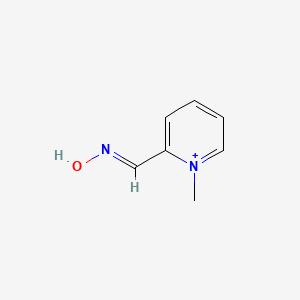
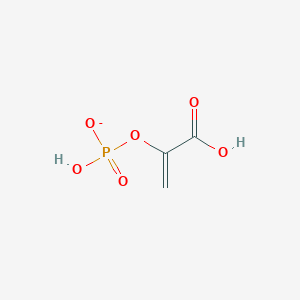
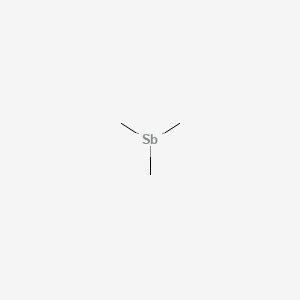
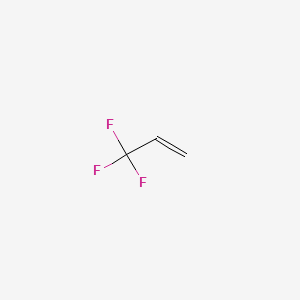
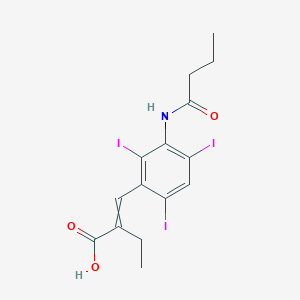
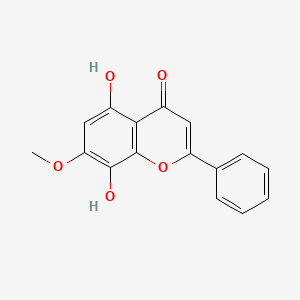
![(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol](/img/structure/B1201530.png)
